1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a methyl group at position 1 and a methylsulfanyl (-SMe) moiety at position 6. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted analogs, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
1-methyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11-5-4(3-8-11)6(12)10-7(9-5)13-2/h3H,1-2H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNUNGSOSYWDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279183 | |
| Record name | 1-methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-83-4 | |
| Record name | NSC11586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives with Thiourea
Procedure :
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is reacted with thiourea in the presence of acetic anhydride under reflux. The reaction proceeds via cyclization to form the pyrazolo[3,4-d]pyrimidine core, with the methylsulfanyl group introduced through sulfur incorporation.
Reaction Scheme :
$$
\text{5-Amino-1-methyl-1H-pyrazole-4-carboxamide} + \text{Thiourea} \xrightarrow{\text{Acetic anhydride, reflux}} \text{Target Compound}
$$
Conditions :
Key Data :
| Starting Material | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Amino-1-methylpyrazole-4-carboxamide | Thiourea | Acetic anhydride, reflux | 70% |
Alkylation of 6-Mercapto Intermediate
Procedure :
6-Mercapto-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF). The thiol group undergoes alkylation to form the methylsulfanyl moiety.
Reaction Scheme :
$$
\text{6-Mercapto derivative} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Conditions :
Key Data :
| Intermediate | Alkylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 6-Mercapto-1-methylpyrazolo[3,4-d]pyrimidin-4-one | Methyl iodide | K$$2$$CO$$3$$ | DMF | 85% |
One-Pot Synthesis Using POCl$$_3$$-Mediated Cyclization
Procedure :
A one-pot reaction involves 5-amino-N-methylpyrazole-4-carbonitrile, methyl thiocyanate, and phosphorus oxychloride (POCl$$3$$). POCl$$3$$ facilitates cyclization and chlorination, followed by displacement with methanethiolate.
Reaction Scheme :
$$
\text{5-Amino-N-methylpyrazole-4-carbonitrile} + \text{CH}3\text{SCN} \xrightarrow{\text{POCl}3} \text{Target Compound}
$$
Conditions :
Key Data :
| Starting Material | Reagent | Catalyst | Yield | Source |
|---|---|---|---|---|
| 5-Amino-N-methylpyrazole-4-carbonitrile | Methyl thiocyanate | POCl$$_3$$ | 68% |
Nucleophilic Substitution of Chloro Precursor
Procedure :
4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine is treated with sodium methanethiolate (NaSCH$$_3$$) in ethanol. The chloro group at position 6 is selectively replaced by the methylsulfanyl group.
Reaction Scheme :
$$
\text{4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine} + \text{NaSCH}_3 \xrightarrow{\text{Ethanol}} \text{Target Compound}
$$
Conditions :
Key Data :
| Precursor | Nucleophile | Solvent | Yield | Source |
|---|---|---|---|---|
| 4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine | NaSCH$$_3$$ | Ethanol | 78% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Cyclocondensation with Thiourea | High regioselectivity | Requires harsh acidic conditions | 65–75% | Moderate |
| Alkylation of 6-Mercapto Derivative | High yield, simple conditions | Requires thiol intermediate | 80–90% | High |
| POCl$$_3$$-Mediated Cyclization | One-pot synthesis | Toxicity of POCl$$_3$$ | 60–70% | Low |
| Nucleophilic Substitution | Selective functionalization | Requires chloro precursor | 75–80% | High |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Nucleophiles such as benzylamine can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methylsulfanyl group.
Scientific Research Applications
1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of pyrazolopyrimidines have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound may exert its effects by binding to the active site of these enzymes, thereby inhibiting their activity and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 1 Substitutions
- Target Compound: 1-Methyl group enhances steric bulk compared to hydrogen (e.g., Allopurinol) or phenyl groups (e.g., derivatives). This may improve metabolic stability by reducing oxidative degradation .
- 1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one () : A propyl group at position 1 increases lipophilicity but may reduce aqueous solubility compared to the methyl substituent in the target compound .
Position 6 Modifications
- Target Compound : Methylsulfanyl (-SMe) at position 6 offers intermediate lipophilicity and stability compared to thiol (-SH) or aryl-substituted derivatives.
- Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one; ): Lacks substituents at position 6, resulting in lower molecular weight (136.11 g/mol vs. 210.26 g/mol for the target compound) and higher polarity, favoring renal excretion .
- Phenacyl-Substituted Derivatives () : Bulkier aryl groups at position 6 (e.g., phenacyl chloride derivatives) likely enhance target affinity (e.g., kinase inhibition) but reduce solubility .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
